molecular formula C14H11NO2 B13154482 7-Amino-9H-fluorene-4-carboxylic acid CAS No. 917615-38-4

7-Amino-9H-fluorene-4-carboxylic acid

Cat. No.: B13154482
CAS No.: 917615-38-4
M. Wt: 225.24 g/mol
InChI Key: ITMYGQXXCCNZRV-UHFFFAOYSA-N
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Description

7-Amino-9H-fluorene-4-carboxylic acid is an organic compound with the molecular formula C14H11NO2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-9H-fluorene-4-carboxylic acid typically involves the nitration of fluorene followed by reduction and subsequent carboxylation. The nitration step introduces a nitro group at the desired position, which is then reduced to an amino group.

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-9H-fluorene-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Amino-9H-fluorene-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-9H-fluorene-4-carboxylic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which can influence its biological activity .

Comparison with Similar Compounds

Uniqueness: 7-Amino-9H-fluorene-4-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the fluorene backbone. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Biological Activity

7-Amino-9H-fluorene-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant research findings, and applications in various fields.

Chemical Structure and Properties

The compound features an amino group and a carboxylic acid group attached to a fluorene backbone, which contributes to its reactivity and biological interactions. The presence of these functional groups allows for diverse chemical modifications and interactions with biological macromolecules.

The precise mechanism of action of this compound is not fully elucidated. However, it is believed to interact with various molecular targets, including enzymes and receptors. The aromatic structure facilitates π-π interactions and hydrogen bonding, which may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly through its metal complexes. For instance, metal complexes derived from similar fluorene derivatives have demonstrated significant cytotoxic effects against human breast adenocarcinoma (MCF-7) cell lines, with IC50 values below 10 µg/mL . These compounds exhibited apoptotic effects characterized by cell shrinkage and breakage.

Table 1: Anticancer Activity of Fluorene Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism
This compoundMCF-7<10Apoptosis via DNA cleavage
Cu(L1)2MCF-7<10Apoptosis via DNA cleavage
Ni(L2)2MCF-7<10Apoptosis via DNA cleavage

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Compounds derived from fluorene structures have shown promising results against various bacterial strains, indicating their potential as antimicrobial agents .

Table 2: Antimicrobial Activity of Fluorene Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µM
Ni-complexS. aureus100 µM
Cu-complexMRSA0.20 µg/mL

Case Studies

  • Anticancer Study : A study involving the synthesis of metal complexes from fluorene derivatives showed that these compounds could effectively cleave plasmid DNA and induce apoptosis in cancer cells. The results were compared against standard chemotherapeutic agents like cisplatin, demonstrating superior efficacy in some cases .
  • Antioxidant Activity : The antioxidant properties of certain fluorene derivatives were assessed using DPPH free radical scavenging assays, revealing significant scavenging activity which suggests potential protective effects against oxidative stress .

Research Applications

The dual functionality of this compound makes it a valuable compound in various research domains:

  • Medicinal Chemistry : As a scaffold for drug development targeting cancer and microbial infections.
  • Material Science : Utilized in the synthesis of advanced materials such as polymers and dyes due to its unique chemical properties.

Properties

CAS No.

917615-38-4

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

7-amino-9H-fluorene-4-carboxylic acid

InChI

InChI=1S/C14H11NO2/c15-10-4-5-11-9(7-10)6-8-2-1-3-12(13(8)11)14(16)17/h1-5,7H,6,15H2,(H,16,17)

InChI Key

ITMYGQXXCCNZRV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=C1C=C(C=C3)N)C(=CC=C2)C(=O)O

Origin of Product

United States

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